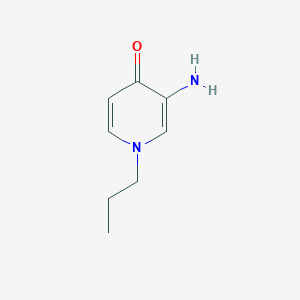

3-Amino-1-propyl-1,4-dihydropyridin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-propyl-1,4-dihydropyridin-4-one typically involves multi-component reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-propyl-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it to more saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution can introduce various functional groups at the amino position.

Scientific Research Applications

3-Amino-1-propyl-1,4-dihydropyridin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-propyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include calcium signaling, given the known effects of 1,4-dihydropyridine derivatives on calcium channels .

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another calcium channel blocker with similar therapeutic uses.

Felodipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

3-Amino-1-propyl-1,4-dihydropyridin-4-one is unique due to its specific amino and propyl substitutions, which can confer different biological activities compared to other 1,4-dihydropyridine derivatives. These structural differences can affect its binding affinity and specificity for molecular targets, leading to distinct pharmacological profiles.

Biological Activity

3-Amino-1-propyl-1,4-dihydropyridin-4-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Molecular Structure:

- Molecular Formula: C8H12N2O

- Molecular Weight: 152.19 g/mol

- IUPAC Name: 3-amino-1-propylpyridin-4-one

- Canonical SMILES: CCCN1C=CC(=O)C(=C1)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it shows potential as a calcium channel blocker , a characteristic shared with other 1,4-dihydropyridine derivatives. This mechanism is crucial in regulating calcium ion flow in cells, impacting cardiovascular functions and other physiological processes.

1. Calcium Channel Blocking Activity

This compound exhibits calcium antagonistic properties similar to well-known drugs like nifedipine and amlodipine. These properties make it a candidate for treating cardiovascular diseases by promoting vasodilation and reducing blood pressure.

2. Anti-inflammatory Effects

Research indicates that derivatives of 1,4-dihydropyridine can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in inflammatory responses. In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit COX activity, suggesting potential applications in managing inflammatory conditions .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to its therapeutic potential in various diseases linked to oxidative damage.

Case Studies

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of several 1,4-dihydropyridine derivatives, including this compound. The findings highlighted that specific substitutions on the pyridine ring significantly influenced the compound's potency as a COX inhibitor and calcium channel blocker .

Another research effort focused on the synthesis and evaluation of novel derivatives based on the Hantzsch reaction methodology. This study reported promising results regarding their biological activity against COX enzymes and their potential as anti-inflammatory agents .

Comparative Analysis

| Compound | Calcium Channel Blocker | COX Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Nifedipine | Yes | No | Low |

| Amlodipine | Yes | No | Low |

| Felodipine | Yes | No | Low |

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-1-propylpyridin-4-one |

InChI |

InChI=1S/C8H12N2O/c1-2-4-10-5-3-8(11)7(9)6-10/h3,5-6H,2,4,9H2,1H3 |

InChI Key |

DEOQYUFJDBRZKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=O)C(=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.